molecular formula C13H15NO6 B14478577 4-(Hexanoyloxy)-3-nitrobenzoic acid CAS No. 65293-27-8

4-(Hexanoyloxy)-3-nitrobenzoic acid

Cat. No.: B14478577
CAS No.: 65293-27-8
M. Wt: 281.26 g/mol
InChI Key: MKBKTOPPOVMOOV-UHFFFAOYSA-N
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Description

4-(Hexanoyloxy)-3-nitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a nitro group (-NO₂) at the 3-position and a hexanoyloxy group (-OCOC₅H₁₁) at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the hexanoyloxy chain and electron-withdrawing effects from the nitro group, which influence reactivity and stability. The compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and advanced materials (e.g., photocleavable linkers) .

Properties

CAS No.

65293-27-8

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

4-hexanoyloxy-3-nitrobenzoic acid

InChI

InChI=1S/C13H15NO6/c1-2-3-4-5-12(15)20-11-7-6-9(13(16)17)8-10(11)14(18)19/h6-8H,2-5H2,1H3,(H,16,17)

InChI Key

MKBKTOPPOVMOOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 3-nitrobenzoic acid with hexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hexanoyloxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hexanoyloxy group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation.

Major Products Formed

    Reduction: 4-(Hexanoyloxy)-3-aminobenzoic acid.

    Substitution: 3-nitrobenzoic acid and hexanol.

    Oxidation: Various oxidized derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-(Hexanoyloxy)-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexanoyloxy)-3-nitrobenzoic acid largely depends on its chemical structure and the specific context in which it is used. For instance, if used as a precursor in organic synthesis, its reactivity is influenced by the electron-withdrawing nitro group and the ester functionality. These groups can affect the compound’s reactivity towards nucleophiles and electrophiles, thereby determining the pathways and products of its reactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 4-(hexanoyloxy)-3-nitrobenzoic acid with structurally related nitrobenzoic acid derivatives:

Compound Name Substituents Key Properties Applications
This compound 3-NO₂, 4-OCOC₅H₁₁ Moderate lipophilicity, hydrolytically stable ester linkage Photocleavable hydrogels, drug intermediates
4-Hydroxy-3-nitrobenzoic acid 3-NO₂, 4-OH High polarity, acidic (pKa ~2.5), forms hydrogen bonds Biodegradation studies, chelating agents
3-Nitrobenzoic acid 3-NO₂, 4-H High water solubility, strong electron-withdrawing effect Substrate for microbial dioxygenases
4-(Hydroxyethyl)-3-nitrobenzoic acid 3-NO₂, 4-OCH₂CH₂OH Amphiphilic, forms micelles in aqueous solutions Surfactant synthesis, drug delivery systems
4-(Methylamino)-3-nitrobenzoic acid 3-NO₂, 4-NHCH₃ Basic amino group (pKa ~9.5), enhanced solubility in polar solvents Anticancer drug intermediates
4-Nitrobenzoic acid 4-NO₂, 3-H High thermal stability (mp 242°C), strong acidity (pKa ~1.7) Industrial synthesis, corrosion inhibitors

Reactivity and Biodegradation

  • Enzymatic Degradation: The presence of bulky or electron-donating substituents (e.g., hexanoyloxy, hydroxyethyl) reduces the activity of microbial dioxygenases like MnbAB, which preferentially degrade simpler substrates such as 3-nitrobenzoic acid .
  • Photocleavage: The hexanoyloxy group in this compound enhances stability under visible light compared to photocleavable derivatives like 4-(hydroxymethyl)-3-nitrobenzoic acid (ONA), which require UV light for cleavage .

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